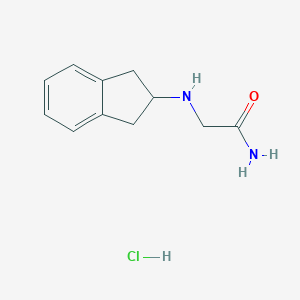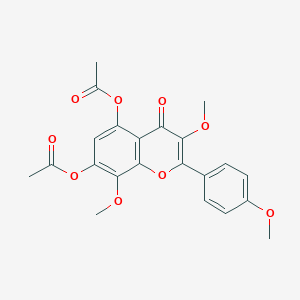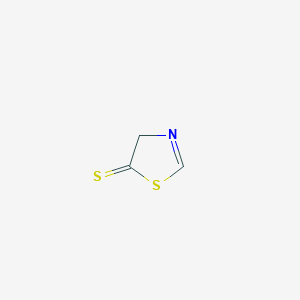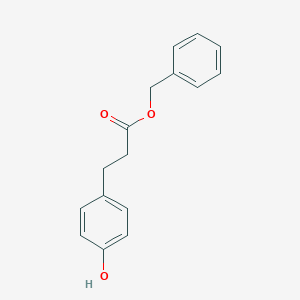
乙酰乙酸乙酯-4-13C
概述
描述
Ethyl acetoacetate-4-13C is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated at the fourth carbon position of the ethyl acetoacetate molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies of chemical reactions and metabolic pathways.
科学研究应用
Ethyl acetoacetate-4-13C is extensively used in scientific research due to its isotopic labeling:
Chemistry: Used in studies of reaction mechanisms and pathways, particularly in understanding keto-enol tautomerism and nucleophilic substitution reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
作用机制
安全和危害
Ethyl acetoacetate-4-13C may cause adverse health effects if ingested or inhaled . It may irritate the skin, eyes, and mucous membranes . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Personal protective equipment should be worn when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-4-13C can be synthesized through the Claisen condensation of ethyl acetate with a carbon-13 labeled acetic acid derivative. The reaction typically involves the use of a strong base, such as sodium ethoxide, in an anhydrous ethanol solution. The reaction proceeds under reflux conditions, leading to the formation of ethyl acetoacetate-4-13C along with ethanol as a byproduct .
Industrial Production Methods
On an industrial scale, ethyl acetoacetate-4-13C is produced by treating diketene with ethanol, where the diketene is labeled with carbon-13 at the appropriate position. This method ensures high yields and purity of the labeled compound .
化学反应分析
Types of Reactions
Ethyl acetoacetate-4-13C undergoes various chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of ethyl acetoacetate-4-13C can act as a nucleophile in reactions with alkyl halides and acyl chlorides.
Reduction: Reduction of ethyl acetoacetate-4-13C can yield ethyl 3-hydroxybutyrate.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Alkylating agents: Alkyl halides, acyl chlorides
Major Products
Alkylated derivatives: Formed through nucleophilic substitution reactions.
Hydroxy derivatives: Formed through reduction reactions.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: The non-labeled version of the compound, widely used in similar applications but without the isotopic tracking capability.
Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group, used in similar chemical reactions.
Diethyl malonate: Another ester used in nucleophilic substitution reactions, often compared with ethyl acetoacetate in synthetic applications.
Uniqueness
Ethyl acetoacetate-4-13C is unique due to its isotopic labeling, which provides a powerful tool for studying reaction mechanisms and metabolic pathways with high precision. This makes it invaluable in research fields where tracking the movement and transformation of carbon atoms is crucial .
属性
IUPAC Name |
ethyl 3-oxo(413C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480004 | |
| Record name | Ethyl acetoacetate-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100548-44-5 | |
| Record name | Ethyl acetoacetate-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate-4-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)









![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
